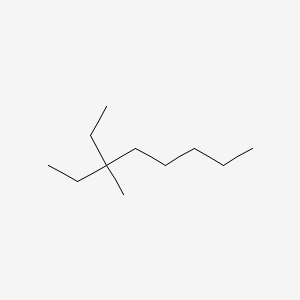
Octane, 3-ethyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane, 3-ethyl-3-methyl-, also known as 3-ethyl-3-methyloctane, is a branched alkane with the molecular formula C11H24. It is a colorless liquid at room temperature and is one of the many isomers of octane. This compound is of interest due to its unique structure and properties, which make it relevant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3-methyloctane can be achieved through several methods, including:
Alkylation of Alkanes: One common method involves the alkylation of a suitable alkane precursor. For example, the reaction of 3-methylheptane with ethyl chloride in the presence of a strong acid catalyst like aluminum chloride (AlCl3) can yield 3-ethyl-3-methyloctane.
Grignard Reaction: Another method involves the use of Grignard reagents. The reaction of 3-methylheptan-3-yl magnesium bromide with ethyl iodide can produce 3-ethyl-3-methyloctane.
Industrial Production Methods
Industrial production of 3-ethyl-3-methyloctane typically involves the catalytic alkylation of alkanes. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-3-methyloctane, like other alkanes, primarily undergoes the following types of reactions:
Combustion: Complete combustion of 3-ethyl-3-methyloctane in the presence of oxygen produces carbon dioxide and water.
Halogenation: This compound can undergo halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms in the presence of UV light or heat.
Cracking: Under high temperatures and pressures, 3-ethyl-3-methyloctane can be cracked to produce smaller hydrocarbons.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., Cl2, Br2) and UV light or heat.
Cracking: Requires high temperatures (500-700°C) and pressures, often in the presence of a catalyst like zeolites.
Major Products Formed
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various halogenated derivatives of 3-ethyl-3-methyloctane.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
3-ethyl-3-methyloctane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used as a solvent and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-3-methyloctane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In biological systems, its effects are primarily due to its hydrophobic nature, which allows it to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-ethylheptane
- 3,3-dimethylhexane
- 2,2,4-trimethylpentane
Comparison
Compared to its isomers, 3-ethyl-3-methyloctane has a unique branching structure that affects its physical and chemical properties. For example, its boiling point and density may differ from those of its isomers due to differences in molecular packing and intermolecular forces.
Conclusion
3-ethyl-3-methyloctane is a versatile compound with significant relevance in various fields of research and industry. Its unique structure and properties make it a valuable subject of study in organic chemistry and related disciplines.
Properties
CAS No. |
17302-16-8 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-3-methyloctane |
InChI |
InChI=1S/C11H24/c1-5-8-9-10-11(4,6-2)7-3/h5-10H2,1-4H3 |
InChI Key |
DQNINFLTCGTQGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


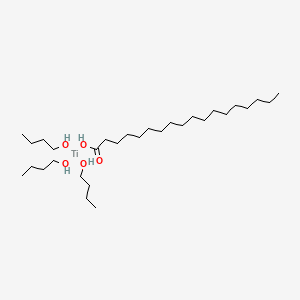
![Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-](/img/structure/B12642237.png)


![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)

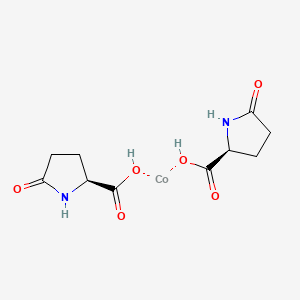
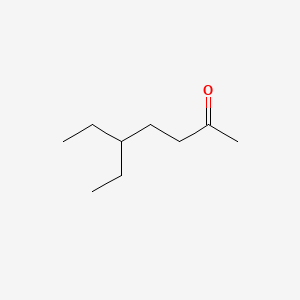
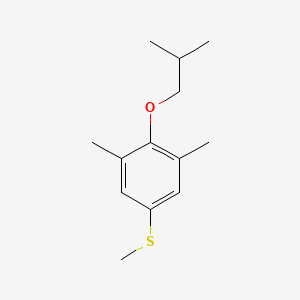


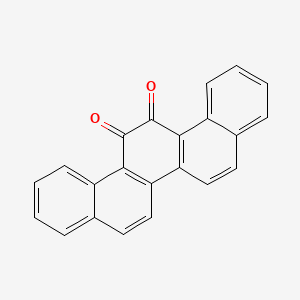
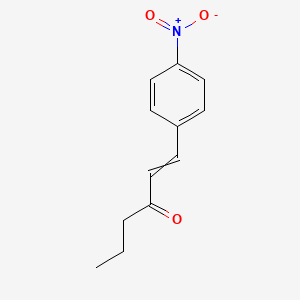
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)
